molecular formula C25H24ClN5O2S2 B1192394 BMS-214662 HCl CAS No. 95981-08-9

BMS-214662 HCl

カタログ番号 B1192394
CAS番号: 95981-08-9
分子量: 526.07
InChIキー: LBPFLNDUCNNGPS-GNAFDRTKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-214662 is a Farnesyltransferase inhibitor , is also a nonsedating benzodiazepine derivative with potential antineoplastic activity. BMS-214662 inhibits the enzyme farnesyltransferase and the post-translational farnesylation of number of proteins involved in signal transduction, which may result in the inhibition of Ras function and apoptosis in susceptible tumor cells. This agent may reverse the malignant phenotype of H-Ras-transformed cells and has been shown to be active against tumor cells with and without Ras mutations.

科学的研究の応用

Antitumor and Apoptotic Properties

BMS-214662 HCl is primarily recognized for its potent antitumor properties. It functions as a selective inhibitor of farnesyltransferase (FTI), exhibiting significant apoptotic and cytotoxic activity against various human tumor cell lines. Interestingly, the presence of a mutant ras oncogene is not necessary for its effectiveness, which broadens its potential application in cancer treatment. It has demonstrated curative responses in several human tumor xenografts, including colon, pancreatic, lung, and bladder carcinomas. Its potency is emphasized by its apoptotic superiority compared to other FTIs, showcasing robust cell-selective cytotoxic activity against diverse cell lines with varied histology. Notably, even cells resistant to standard cytotoxic agents remain susceptible to BMS-214662 HCl (Rose et al., 2001).

Differential Pharmacology and Efficacy in Tumor Models

BMS-214662 HCl has a distinct pharmacological profile compared to other FTIs. While it shares similar activity against farnesyltransferase in vitro and in cells, it diverges significantly in its apoptotic potency and tumor-regressing activity in vivo. It has shown remarkable apoptotic potency, especially in inducing apoptosis in tumors like the HCT-116 human colon tumor. This effect is not mirrored by other structurally similar FTIs, indicating a unique action mechanism beyond mere FT inhibition. Its ability to activate specific pathways, such as the c-Jun-NH2-terminal kinase pathway, further distinguishes its action from other FTIs (Manne et al., 2004).

Effects on Leukemia Cells

BMS-214662 HCl has shown promising results in inducing apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells, including those resistant to nucleoside analogs. The drug triggers apoptosis through various mechanisms, including loss of mitochondrial membrane potential, activation of caspases, and reduction in anti-apoptotic protein levels. This property makes it a potential candidate for treating chemoresistant B-CLL and offers an alternative therapy for relapsed or resistant cases. Moreover, its selective apoptosis-inducing capability on CML stem/progenitor cells, particularly in combination with tyrosine kinase inhibitors, underscores its potential for treating chronic phase CML and addressing the challenge of molecular persistence and relapse (Marzo et al., 2004; Pellicanò et al., 2008; Copland et al., 2008).

特性

CAS番号

95981-08-9

製品名

BMS-214662 HCl

分子式

C25H24ClN5O2S2

分子量

526.07

IUPAC名

(R)-1-((1H-imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride

InChI

InChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1

InChIキー

LBPFLNDUCNNGPS-GNAFDRTKSA-N

SMILES

N#CC1=CC=C2N(CC3=CN=CN3)C[C@@H](CC4=CC=CC=C4)N(S(=O)(C5=CC=CS5)=O)CC2=C1.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ARQ171;  ARQ 171;  ARQ-171;  BMS214662;  BMS214662;  BMS-214662

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-214662 HCl
Reactant of Route 2
BMS-214662 HCl
Reactant of Route 3
BMS-214662 HCl
Reactant of Route 4
Reactant of Route 4
BMS-214662 HCl
Reactant of Route 5
BMS-214662 HCl
Reactant of Route 6
BMS-214662 HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。